Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- is a complex organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- typically involves multiple steps:
Starting Materials: The synthesis begins with butanoic acid and ethylamine as primary reactants.
Formation of Intermediate: Butanoic acid reacts with ethylamine to form 2-ethylbutanamide.
Carbamoylation: The intermediate is then subjected to carbamoylation using methyl isocyanate, resulting in the formation of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined under controlled temperatures and pressures.
Continuous Flow Systems: For higher efficiency and consistency, continuous flow systems can be employed, allowing for the constant addition of reactants and removal of products.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective for reduction.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- can be used to study enzyme interactions and protein modifications due to its amide functionality.
Medicine
Medically, this compound may serve as a precursor for developing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Industrially, it can be utilized in the production of polymers and resins, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds and other interactions, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler amide with a single carbonyl group.
Propionamide: Similar structure but with a shorter carbon chain.
Benzamide: Contains a benzene ring, offering different reactivity.
Properties
CAS No. |
110135-99-4 |
---|---|
Molecular Formula |
C9H17N3O3 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-ethyl-N-(methylcarbamoylcarbamoyl)butanamide |
InChI |
InChI=1S/C9H17N3O3/c1-4-6(5-2)7(13)11-9(15)12-8(14)10-3/h6H,4-5H2,1-3H3,(H3,10,11,12,13,14,15) |
InChI Key |
TXOVTEXZGLEGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC(=O)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.